Carbamic acid, (3-chloro-5-methylphenyl)-(9CI)
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Overview
Description
Carbamic acid, (3-chloro-5-methylphenyl)-(9CI), is a chemical compound that features a carbamate group attached to a 3-chloro-5-methylphenyl moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-chloro-5-methylphenyl)-(9CI), typically involves the reaction of 3-chloro-5-methylphenyl isocyanate with an appropriate nucleophile. One common method is the reaction of 3-chloro-5-methylphenyl isocyanate with anhydrous pyridine . This reaction proceeds under mild conditions and results in the formation of the desired carbamate compound.
Industrial Production Methods
In industrial settings, the production of carbamic acid, (3-chloro-5-methylphenyl)-(9CI), may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-chloro-5-methylphenyl)-(9CI), undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, with reactions typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Carbamic acid, (3-chloro-5-methylphenyl)-(9CI), has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (3-chloro-5-methylphenyl)-(9CI), involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carbamate group.
3-Chloro-5-methylphenyl isocyanate: The precursor used in the synthesis of carbamic acid, (3-chloro-5-methylphenyl)-(9CI).
Uniqueness
Carbamic acid, (3-chloro-5-methylphenyl)-(9CI), is unique due to its specific combination of a carbamate group with a 3-chloro-5-methylphenyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
(3-chloro-5-methylphenyl)carbamic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-5-2-6(9)4-7(3-5)10-8(11)12/h2-4,10H,1H3,(H,11,12) |
InChI Key |
INTBDWQTCGFBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)NC(=O)O |
Origin of Product |
United States |
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